(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone
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Overview
Description
The compound contains several interesting functional groups including a benzo[c][1,2,5]thiadiazole, a piperidine ring, and a morpholino group. Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . Piperidine is a common motif in medicinal chemistry, known for its use in various pharmaceuticals. The morpholino group is often used in antisense oligonucleotides, which are used to modulate gene expression.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[c][1,2,5]thiadiazole core would likely contribute to the compound’s photophysical properties .Scientific Research Applications
Antiproliferative Activity and Structural Analysis
- Synthesis and Structural Exploration: Compounds with similar structural features, such as heterocyclic rings and morpholino groups, have been synthesized and analyzed for their antiproliferative activities. For instance, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and its evaluation for antiproliferative activity highlighted the significance of structural characterization using techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, contributing to the stability of the molecule (Benaka Prasad et al., 2018).
Antimicrobial and Antitubercular Activities
- Evaluation of Biological Activities: Research on novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated their preparation and screening for antitubercular and antifungal activity. The study confirms the potential biological activities of such compounds, indicating the relevance of exploring similar structures for antimicrobial properties (Syed, Ramappa, & Alegaon, 2013).
Kinetic and Mechanistic Studies
- Nucleophilic Substitution Reactions: Investigations into the kinetics of nucleophilic substitution reactions of compounds like methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine, morpholine, and other amines in various solvents provide insight into reaction mechanisms and the influence of solvent and amine nature. These studies are crucial for understanding the chemical behavior and potential applications of related compounds in synthetic chemistry (Fathalla & Hamed, 2006).
Molecular Interaction Studies
- Cannabinoid Receptor Interactions: Research on compounds such as SR141716A and its interactions with cannabinoid CB1 receptors highlights the importance of molecular studies in elucidating the mechanism of action of potential therapeutic agents. Such investigations contribute to the development of drugs targeting specific receptors (Landsman et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-18-15-4-2-3-5-16(15)21(26(18,23)24)14-6-8-19(9-7-14)17(22)20-10-12-25-13-11-20/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIGDJOAQFFJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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